molecular formula C20H32O2 B14729712 4-Butyloctyl phenylacetate CAS No. 5421-37-4

4-Butyloctyl phenylacetate

Cat. No.: B14729712
CAS No.: 5421-37-4
M. Wt: 304.5 g/mol
InChI Key: ITYLRXZMXHVAGG-UHFFFAOYSA-N
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Description

4-Butyloctyl phenylacetate (Chemical Formula: C₂₀H₃₂O₂; CAS: 5421-37-4) is a phenylacetate ester characterized by a branched 4-butyloctyl alkyl chain esterified to the phenylacetic acid moiety . This structural feature imparts unique physicochemical properties, such as increased lipophilicity and reduced volatility compared to shorter-chain phenylacetate derivatives.

Properties

CAS No.

5421-37-4

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

4-butyloctyl 2-phenylacetate

InChI

InChI=1S/C20H32O2/c1-3-5-11-18(12-6-4-2)15-10-16-22-20(21)17-19-13-8-7-9-14-19/h7-9,13-14,18H,3-6,10-12,15-17H2,1-2H3

InChI Key

ITYLRXZMXHVAGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)CCCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyloctyl phenylacetate can be synthesized through the esterification reaction between phenylacetic acid and 4-butyloctanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 4-butyloctyl phenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 4-butyloctyl phenylacetate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Butyloctyl phenylacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylacetic acid and 4-butyloctanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Hydrolysis: Phenylacetic acid and 4-butyloctanol.

    Reduction: Phenylmethanol and 4-butyloctanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

4-Butyloctyl phenylacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butyloctyl phenylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenylacetic acid and 4-butyloctanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Phenylacetate Derivatives

The following table compares 4-butyloctyl phenylacetate with structurally and functionally related phenylacetate compounds, highlighting key differences in properties, biological activity, and applications:

Compound Structural Features Biological/Functional Properties Applications References
4-Butyloctyl phenylacetate Long 4-butyloctyl alkyl chain esterified to phenylacetate. Presumed high lipophilicity; potential solvent or synthesis intermediate. Industrial intermediates, specialty solvents.
Methyl 4-chlorophenylacetate Methyl ester with a para-chloro substituent on the aromatic ring. Enhanced electrophilicity due to chlorine; likely resistant to microbial degradation. Pharmaceutical synthesis (e.g., glycopyrronium bromide precursor).
p-Hydroxyphenylacetic acid Hydroxyl group at the para position of phenylacetate. Key microbial metabolite; involved in aromatic catabolism pathways (e.g., phenylacetate catabolon). Biomarker for gut microbiota studies; precursor for antioxidants.
L-Ornithine phenylacetate Phenylacetate conjugated to L-ornithine. Reduces blood ammonia levels via glutamine scavenging; hepatoprotective. Treatment of hepatic encephalopathy (Phase 2a clinical trials).
3,4,12,13-Tetraacetylphorbol-20-phenylacetate Phorbol diterpene core with multiple acetyl groups and phenylacetate esterification. Potent tumor-promoting activity; interacts with protein kinase C. Phytochemical research (isolated from Synadenium grantii latex).
Phenylacetate Parent compound (free acid form). Induces apoptosis in cancer cells via p21 activation and Bcl-2 suppression; modulates microbiota. Investigational chemotherapeutic agent; rumen microbial modulator.
4-Hydroxy-3-methoxy phenylacetate Methoxy and hydroxyl groups on the aromatic ring. Binds multiple sites on bacterial proteins (e.g., Acinetobacter C1 protein). Electrochemical biosensor development for biomarker detection.

Key Comparative Insights:

Structural Influence on Function :

  • Alkyl chain length (e.g., 4-butyloctyl vs. methyl) correlates with lipophilicity and application scope. Long-chain derivatives like 4-butyloctyl phenylacetate are suited for industrial solvents, while methyl esters (e.g., Methyl 4-chlorophenylacetate) serve as pharmaceutical intermediates .
  • Substituents on the aromatic ring (e.g., chlorine, hydroxyl) dictate reactivity and biological interactions. Chlorine enhances chemical stability, whereas hydroxyl groups enable participation in metabolic pathways .

Biological Activity: Free phenylacetate exhibits anticancer activity via apoptosis induction, while its conjugates (e.g., L-Ornithine phenylacetate) leverage ammonia-scavenging for hepatic therapy .

Industrial vs. Therapeutic Utility: 4-Butyloctyl phenylacetate’s lack of polar groups limits biomedical use but enhances utility in nonpolar solvent systems. Conversely, L-Ornithine phenylacetate’s zwitterionic structure enables systemic ammonia clearance, demonstrating how functionalization tailors pharmacokinetics .

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